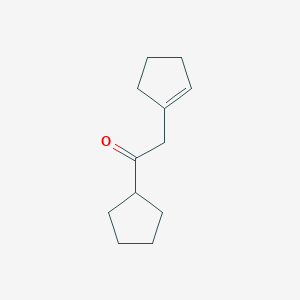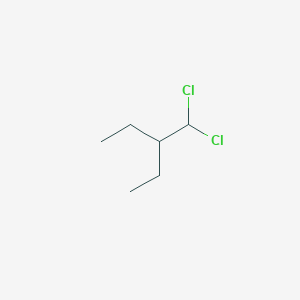
3-(Dichloromethyl)pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dichloromethyl)pentane is an organic compound with the molecular formula C6H12Cl2. It is a derivative of pentane, where two hydrogen atoms on the third carbon are replaced by chlorine atoms. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3-(Dichloromethyl)pentane can be synthesized through the chlorination of 3-methylpentane. The reaction typically involves the use of chlorine gas (Cl2) under ultraviolet light or heat to facilitate the substitution of hydrogen atoms with chlorine atoms on the third carbon of the pentane chain. The reaction conditions must be carefully controlled to ensure selective chlorination and to avoid over-chlorination or formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 3-methylpentane and chlorine gas are introduced in a controlled manner. The reaction is monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the desired product. The use of catalysts may also be explored to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
3-(Dichloromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium can be used to replace chlorine atoms with hydroxyl groups.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can induce elimination reactions to form alkenes.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
Substitution: Formation of alcohols, ethers, or other substituted derivatives.
Elimination: Formation of alkenes such as 3-methyl-2-pentene or 3-methyl-1-pentene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrocarbons with reduced chlorine content.
科学的研究の応用
3-(Dichloromethyl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-(Dichloromethyl)pentane involves its reactivity with nucleophiles and electrophiles. The chlorine atoms on the third carbon make it susceptible to nucleophilic attack, leading to substitution reactions. The compound can also undergo elimination reactions to form alkenes, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)pentane: A similar compound with only one chlorine atom on the third carbon.
2,3-Dichloropentane: A compound with two chlorine atoms on the second and third carbons.
2,3-Dichloro-2-methylpentane: A compound with two chlorine atoms on the second and third carbons, and a methyl group on the second carbon.
Uniqueness
3-(Dichloromethyl)pentane is unique due to the presence of two chlorine atoms on the same carbon, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
64707-22-8 |
|---|---|
分子式 |
C6H12Cl2 |
分子量 |
155.06 g/mol |
IUPAC名 |
3-(dichloromethyl)pentane |
InChI |
InChI=1S/C6H12Cl2/c1-3-5(4-2)6(7)8/h5-6H,3-4H2,1-2H3 |
InChIキー |
KGOWTYVFVXXOFM-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




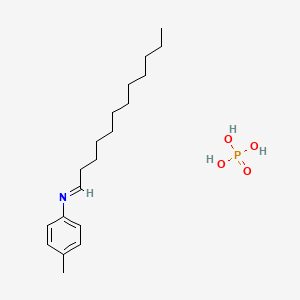
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
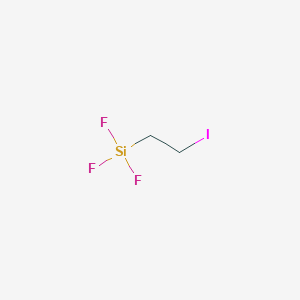

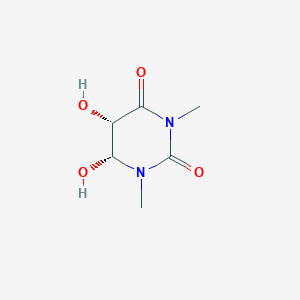
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
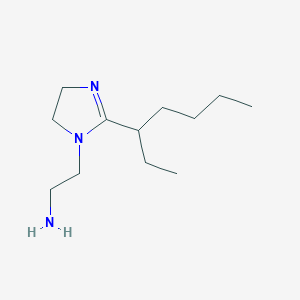

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)
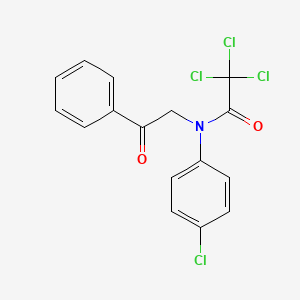
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
